2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol
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Overview
Description
2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in various fields of chemistry and biology due to its unique structure and potential applications. It is characterized by the presence of an amino group attached to the triazole ring and an ethanol moiety, which imparts specific chemical properties and reactivity.
Mechanism of Action
Mode of Action
The mode of action of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is currently unknown due to the lack of specific studies on this compound. It is known that the compound has a high solubility in water , which may influence its interaction with its targets.
Biochemical Pathways
The compound is often used as a precursor in the synthesis of pesticides and glyphosate, a broad-spectrum herbicide . This suggests that it may interact with biochemical pathways related to these substances.
Pharmacokinetics
Its high solubility in water suggests that it may have good bioavailability
Result of Action
Given its use as a precursor in the synthesis of pesticides and glyphosate , it may have effects on cellular processes related to these substances.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its high solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-amino-1H-1,2,4-triazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Another method involves the use of aminoguanidine hydrochloride and ethylene glycol. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired triazole derivative . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability . Additionally, the use of microwave irradiation has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The amino group on the triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkylating agents, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxides of the triazole derivative.
Reduction: Formation of amine derivatives of the triazole ring.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole: A closely related compound with similar chemical properties and reactivity.
3-amino-1,2,4-triazole: Another triazole derivative with distinct biological activities.
1,2,4-triazole-3-carboxylic acid: A triazole derivative used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is unique due to the presence of both an amino group and an ethanol moiety, which imparts specific chemical properties and reactivity. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O/c5-3-7-4(9-8-3)6-1-2-10/h10H,1-2H2,(H4,5,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDAHUISFBDIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NNC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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